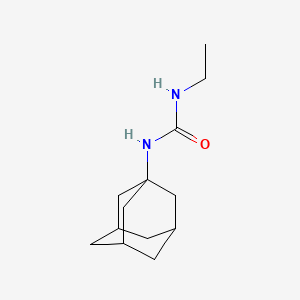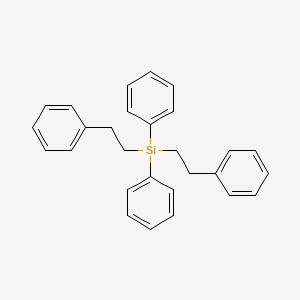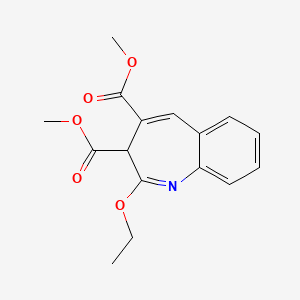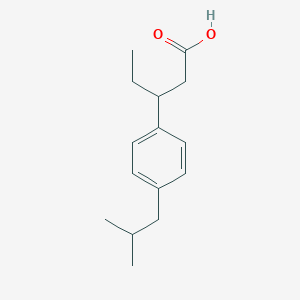
Plumbane, bromotriethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, bromotriethyl- is an organolead compound with the chemical formula C6H15BrPb It is a derivative of plumbane, where three ethyl groups and one bromine atom are bonded to a lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Plumbane, bromotriethyl- can be synthesized through the reaction of triethyllead chloride with lithium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
(C2H5)3PbCl+LiBr→(C2H5)3PbBr+LiCl
Industrial Production Methods
Industrial production of plumbane, bromotriethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Plumbane, bromotriethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Lead(IV) bromide and ethyl bromide.
Reduction: Lead(II) bromide and ethane.
Substitution: Triethyllead iodide and sodium bromide.
Aplicaciones Científicas De Investigación
Plumbane, bromotriethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of plumbane, bromotriethyl- involves its interaction with molecular targets such as enzymes and cellular components. The bromine atom and ethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyllead chloride (C6H15ClPb)
- Triethyllead iodide (C6H15IPb)
- Tetraethyllead (C8H20Pb)
Uniqueness
Plumbane, bromotriethyl- is unique due to the presence of the bromine atom, which imparts different reactivity compared to its chloride and iodide counterparts. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or iodine.
Propiedades
Número CAS |
41141-89-3 |
|---|---|
Fórmula molecular |
C6H15BrPb |
Peso molecular |
374 g/mol |
Nombre IUPAC |
bromo(triethyl)plumbane |
InChI |
InChI=1S/3C2H5.BrH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
RLEMIFPVSKAYPE-UHFFFAOYSA-M |
SMILES canónico |
CC[Pb](CC)(CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)

-lambda~5~-bismuthane](/img/structure/B11939637.png)










